Ethyl 3-ethoxy-5-fluorobenzoylformate
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Overview
Description
Ethyl 3-ethoxy-5-fluorobenzoylformate is a chemical compound with the molecular formula C12H13FO4 and a molecular weight of 240.23 g/mol . It is also known by its systematic name, ethyl 2-(3-ethoxy-5-fluorophenyl)-2-oxoacetate . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of ethyl 3-ethoxy-5-fluorobenzoylformate typically involves the reaction of 3-ethoxy-5-fluorobenzoyl chloride with ethyl oxalate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Ethyl 3-ethoxy-5-fluorobenzoylformate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ester group would yield the corresponding alcohol, while substitution of the fluorine atom could result in a variety of substituted benzoylformates .
Scientific Research Applications
Ethyl 3-ethoxy-5-fluorobenzoylformate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-5-fluorobenzoylformate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and ester group play crucial roles in its biological activity. For example, the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites .
The exact molecular targets and pathways involved depend on the specific application and context of use. In antimicrobial research, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, while in anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Ethyl 3-ethoxy-5-fluorobenzoylformate can be compared with other similar compounds, such as:
Ethyl 3-ethoxy-4-fluorobenzoylformate: This compound has a similar structure but with the fluorine atom at the 4-position instead of the 5-position.
Ethyl 3-ethoxy-5-chlorobenzoylformate: This compound has a chlorine atom instead of a fluorine atom.
Ethyl 3-ethoxy-5-bromobenzoylformate: Similar to the chlorinated analog, this compound has a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct properties compared to its analogs .
Properties
IUPAC Name |
ethyl 2-(3-ethoxy-5-fluorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-3-16-10-6-8(5-9(13)7-10)11(14)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXLLCWAWQROHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)C(=O)OCC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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